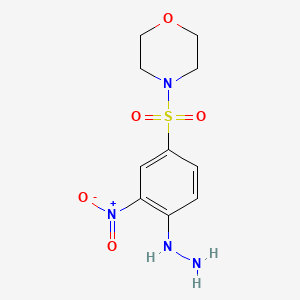
4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine” is a chemical compound with the molecular formula C10H14N4O5S . Its molecular weight is 302.31 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, morpholines in general can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen atom, attached to a 4-hydrazinyl-3-nitrobenzenesulfonyl group .Scientific Research Applications
Synthesis and Antimicrobial Activity : 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine derivatives have been synthesized and evaluated for antimicrobial properties. For example, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline exhibited potent antimicrobial activity against several bacterial strains and fungi (Janakiramudu et al., 2017).
Kinetic Studies in Organic Chemistry : This compound has been used in studies investigating kinetic reactions of nitrophenyl compounds with amines, providing insights into reaction mechanisms and transition states in organic synthesis (Um et al., 2015).
Structural and Spectroscopic Investigations : Research on derivatives of this compound has contributed to understanding the structural properties of compounds in solid and solution states, enhancing knowledge in the field of physical organic chemistry (Remedi et al., 1998).
Biologically Active Compounds Synthesis : This molecule serves as an intermediate in the synthesis of various biologically active compounds, including those with potential antidiabetic activity (Kayukova et al., 2022).
Development of Fluorescent Probes : Researchers have developed fluorescent probes using this compound for sensitive detection and imaging of hydrazine in living cells, an important tool in biochemistry and molecular biology (Chen et al., 2017).
Pharmaceutical Intermediate Synthesis : this compound is a key intermediate in synthesizing various pharmaceutical compounds, highlighting its importance in medicinal chemistry (Wang et al., 2016).
properties
IUPAC Name |
(4-morpholin-4-ylsulfonyl-2-nitrophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(7-10(9)14(15)16)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSKVSQHZLLQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

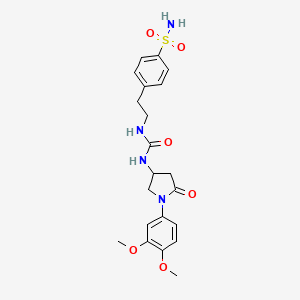

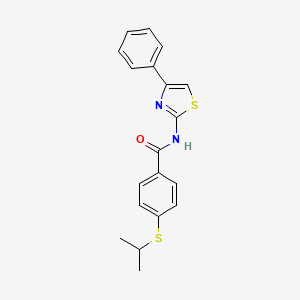
![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)
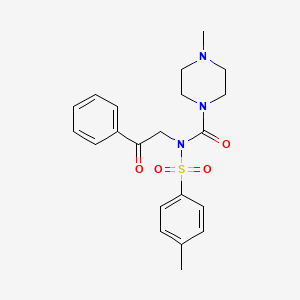
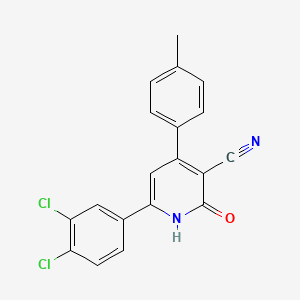
![2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol](/img/structure/B2894123.png)

![Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894126.png)
![N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2894129.png)
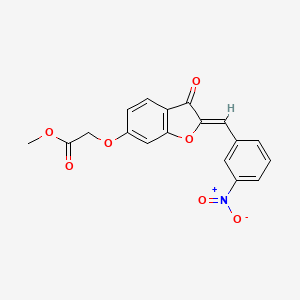
![4-Chloro-6-[4-(2,3-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2894131.png)
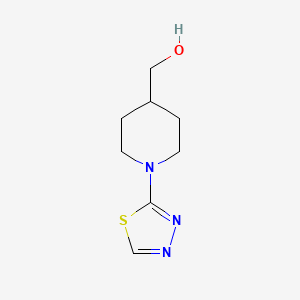
![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)